molecular formula C10H14ClN3O2 B5728257 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine

4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine

Cat. No. B5728257
M. Wt: 243.69 g/mol
InChI Key: JZHQELVGKNWVQI-UHFFFAOYSA-N
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Description

4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine involves the inhibition of specific molecular targets such as kinases and enzymes. It achieves this by binding to the active site of the target protein and disrupting its function. This results in the modulation of various cellular processes such as cell growth, proliferation, and signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine are dependent on the specific molecular targets it interacts with. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In the brain, it has been used to study the role of specific proteins and enzymes in synaptic transmission and plasticity. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine in lab experiments is its high specificity for certain molecular targets. This allows for the precise modulation of specific cellular processes. Additionally, its solubility in polar solvents makes it easy to work with in lab settings. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine. One area of interest is the development of more selective and potent analogs of this compound for use in cancer research and chemical biology. Additionally, further studies are needed to elucidate the specific molecular targets and pathways affected by this compound. Finally, the potential use of this compound as a therapeutic agent for various diseases warrants further investigation.
In conclusion, 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine is a promising chemical compound that has potential applications in various fields. Its high specificity for certain molecular targets and solubility in polar solvents make it an attractive tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole-1-carboxylic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is a white crystalline powder that is soluble in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Scientific Research Applications

4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and chemical biology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways. In neuroscience, it has been used as a tool to study the role of certain proteins and enzymes in the brain. In chemical biology, it has been utilized as a chemical probe to investigate the function of various biomolecules.

properties

IUPAC Name

(4-chloro-3,5-dimethylpyrazol-1-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-7-9(11)8(2)14(12-7)10(15)13-3-5-16-6-4-13/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHQELVGKNWVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)N2CCOCC2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine

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